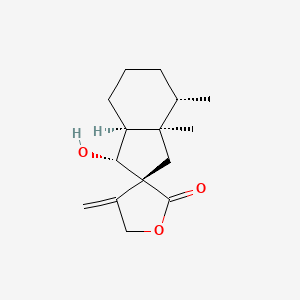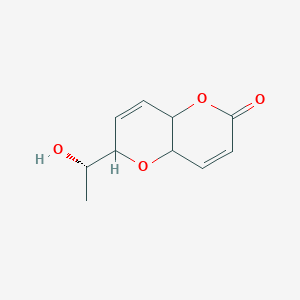
Diplopyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diplopyrone is a natural product found in Diplodia mutila with data available.
Applications De Recherche Scientifique
Phytotoxic Properties
Diplopyrone, a tetrahydropyranpyran-2-one, was identified as a phytotoxin produced by Diplodia mutila, a fungus pathogen of cork oak. It induces necrosis and wilting in cork oak and causes brown discoloration in nonhost plants like tomatoes (Evidente et al., 2003).
Synthetic Analogs and Biological Evaluation
The synthesis of diplopyrone analogs has been explored for potential biological applications. One study developed a carbohydrate-based synthesis of diplopyrone enantiomer and its analogs, revealing potent antibacterial activity against bacterial pathogens in catfish and phytotoxic activity against duckweed (Lazzara et al., 2018).
Stereochemical Analysis
Research has been conducted to determine the absolute configuration of diplopyrone using chiroptical properties and nonempirical methods. This understanding is crucial for developing synthetic methods and understanding biological activity (Giorgio et al., 2005).
Asymmetric Total Synthesis
The asymmetric total synthesis of diplopyrone has been achieved, providing a pathway for further research into its potential applications and facilitating detailed study of its properties (Maity et al., 2017).
Structural Revision via Quantum NMR Calculations
A structural revision of natural diplopyrone was accomplished using quantum NMR calculations, highlighting the importance of accurate structural determination in the study of natural products (Sarotti, 2020).
Exploration of Related Compounds
Other compounds related to diplopyrone, such as diplobifuranylones, have been isolated and characterized, expanding the understanding of this class of compounds (Evidente et al., 2006).
Additional Metabolites and Their Activities
Further studies have isolated new metabolites from Diplodia corticola, including variants of diplopyrone, and evaluated their phytotoxic and antibacterial activities (Masi et al., 2016).
Propriétés
Nom du produit |
Diplopyrone |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
6-[(1S)-1-hydroxyethyl]-6,8a-dihydro-4aH-pyrano[3,2-b]pyran-2-one |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-2-3-9-8(13-7)4-5-10(12)14-9/h2-9,11H,1H3/t6-,7?,8?,9?/m0/s1 |
Clé InChI |
YMKWNRDVGOVSHY-JUGFDQIVSA-N |
SMILES isomérique |
C[C@@H](C1C=CC2C(O1)C=CC(=O)O2)O |
SMILES |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
SMILES canonique |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
Synonymes |
diplopyrone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Aminopropyl-[hydroxy(phenyl)methyl]phosphinic acid](/img/structure/B1246676.png)
![7-Methyl-3-(1-phenylethyl)-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B1246680.png)
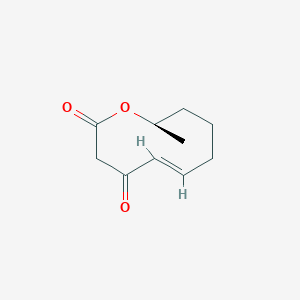

![2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone](/img/structure/B1246684.png)
![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)
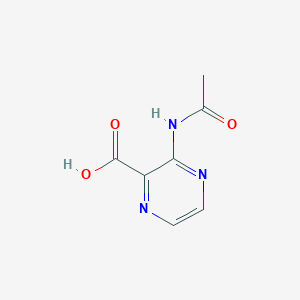
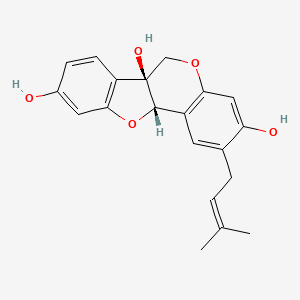
![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)



![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
